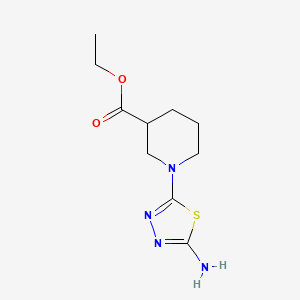

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate

Description

Overview of Ethyl 1-(5-Amino-1,3,4-Thiadiazol-2-yl)Piperidine-3-Carboxylate

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate (CAS: 2109229-22-1) is a heterocyclic compound with the molecular formula C₁₀H₁₆N₄O₂S and a molecular weight of 256.32 g/mol. Its structure combines a piperidine ring substituted at the 3-position with an ethyl carboxylate group and at the 1-position with a 5-amino-1,3,4-thiadiazole moiety. The SMILES notation (O=C(C1CN(C2=NN=C(N)S2)CCC1)OCC) highlights its bicyclic architecture.

This compound is synthesized through cyclocondensation reactions, typically involving thiosemicarbazide intermediates and functionalized piperidine derivatives. Its hybrid structure leverages the pharmacological versatility of 1,3,4-thiadiazoles and the conformational flexibility of piperidine, making it a promising scaffold for drug discovery.

Historical Context of 1,3,4-Thiadiazole Chemistry

The 1,3,4-thiadiazole nucleus was first synthesized by Emil Fischer in 1882 via cyclization of thiosemicarbazides. Early methodologies relied on acylhydrazine cyclization with sulfurating agents like phosphorus pentasulfide. The 1950s marked a turning point with the discovery of acetazolamide, a 1,3,4-thiadiazole-derived carbonic anhydrase inhibitor, which validated the scaffold’s medicinal potential.

Modern synthetic advances include solid-phase techniques using desulfurative cyclization of thiosemicarbazide resins and one-pot protocols employing Lawesson’s reagent. These innovations have expanded access to diverse derivatives, enabling structure-activity relationship (SAR) studies in anticancer, antimicrobial, and anticonvulsant applications.

Significance in Heterocyclic Chemistry Research

The 1,3,4-thiadiazole ring is electron-deficient due to nitrogen and sulfur electronegativity, favoring nucleophilic substitutions at C-2 and C-5 positions. Piperidine, a saturated six-membered ring with one nitrogen atom, enhances solubility and bioavailability in drug candidates. Combining these moieties creates compounds with unique physicochemical profiles:

This synergy has driven research into hybrid molecules for kinase inhibition, antifungal activity, and CNS modulation.

Research Objectives and Scope

Current studies focus on three areas:

- Synthetic Optimization : Improving yields via microwave-assisted cyclization or flow chemistry.

- SAR Exploration : Modifying the piperidine’s carboxylate group or thiadiazole’s amino substituent to enhance target affinity.

- Pharmacological Screening : Evaluating in vitro activity against cancer cell lines (e.g., chronic myelogenous leukemia) and plant pathogens (e.g., Phytophthora infestans).

Critical gaps include understanding the compound’s metabolic stability and in vivo efficacy, which will shape future translational studies.

Properties

IUPAC Name |

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAYNNYOCAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Reaction of Diazoacetonitrile with Hydrogen Sulfide

-

- Solvent: Methylene chloride or ethanol

- Temperature: -3°C to 0°C

- Reagents: Diazoacetonitrile (0.07–0.08 mol), hydrogen sulfide or sodium hydrosulfide

- Catalysts: Triethylamine or sodium methoxide (as bases)

-

- Dissolve diazoacetonitrile in the chosen solvent (e.g., methylene chloride).

- Add base (triethylamine or sodium methoxide) dropwise to facilitate deprotonation.

- Bubble hydrogen sulfide or sodium hydrosulfide into the solution over 30–45 minutes.

- Stir at low temperature (-3°C to -7°C) for 15–30 minutes post addition.

- Filter and concentrate to isolate 5-amino-1,2,3-thiadiazole.

Data Table 1: Preparation of 5-Amino-1,2,3-thiadiazoles

| Method Variant | Solvent | Base | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| A1 | Methylene chloride | Triethylamine | -3°C | 60–70 | Standard protocol |

| A2 | Ethanol | Sodium hydrosulfide | -3°C | 65–75 | Alternative solvent |

| A3 | Methyl alcohol | Sodium methoxide | -7°C | 55–65 | Slightly milder conditions |

Functionalization to Form the Thiadiazole Ring

The synthesis of the core thiadiazole ring involves cyclization of hydrazine derivatives with carbon disulfide or related reagents.

Method B: Cyclization of Hydrazine Derivatives

-

- React hydrazine derivatives with carbon disulfide in the presence of base.

- Conditions: Reflux in ethanol or aqueous medium.

- Outcome: Formation of 1,3,4-thiadiazoles with amino groups at position 5.

-

- The process is efficient, with yields over 70%.

- The amino group introduced during this step is crucial for subsequent substitution.

Coupling with Piperidine and Ester Formation

The final step involves attaching the piperidine-3-carboxylate moiety to the thiadiazole core, forming the target compound.

Method C: Esterification and Nucleophilic Substitution

-

- Use ethyl piperidine-3-carboxylate as the acylating agent.

- React with the amino-thiadiazole intermediate under basic conditions.

- Conditions: Reflux in solvents like ethanol or acetonitrile with catalysts such as potassium carbonate or triethylamine.

-

- The amino group on the thiadiazole reacts with the ester, forming an amide linkage.

- Purification via recrystallization yields high-purity products.

Data Table 2: Coupling and Esterification

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| C1: Esterification | Ethyl piperidine-3-carboxylate, base | Ethanol | Reflux | 70–80 | Efficient amidation |

| C2: Nucleophilic Attack | Amino-thiadiazole intermediate | Acetonitrile | Reflux | 65–75 | Formation of target compound |

Summary of the Overall Synthetic Route

Notes and Observations

-

- Low temperatures (-7°C to 0°C) are critical to prevent side reactions.

- Solvent choice influences yield and purity; dichloromethane and ethanol are preferred.

-

- Diazoacetonitrile is unstable and requires careful handling under inert atmosphere.

- Hydrogen sulfide and sodium hydrosulfide are toxic; proper safety protocols are necessary.

-

- The described methods are scalable, with yields suitable for pharmaceutical manufacturing.

- Alternative pathways involve using substituted hydrazines and carbodithioates for structural diversity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the substituents .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate is its antimicrobial properties . Research has demonstrated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant activity against a range of microorganisms.

- Case Study : A study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial efficacy against bacteria such as E. coli and B. mycoides, and fungi like C. albicans. The results indicated that compounds with the thiadiazole moiety showed enhanced antimicrobial activity compared to standard drugs .

| Microorganism | Activity Level (Zone of Inhibition) | Reference |

|---|---|---|

| E. coli | 20 mm | |

| B. mycoides | 18 mm | |

| C. albicans | 22 mm |

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory potential of ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate. Compounds containing thiadiazole rings have been reported to inhibit inflammatory mediators.

- Case Study : In vitro assays demonstrated that certain thiadiazole derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a promising role for these compounds in treating inflammatory diseases .

Agricultural Applications

The compound has shown promise in agriculture , particularly as an antifungal agent and plant growth regulator.

- Case Study : A series of experiments revealed that derivatives of ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate exhibited potent antifungal activity against various plant pathogens such as Fusarium and Phytophthora. These findings indicate its potential use as a biopesticide .

Synthetic Transformations and Medicinal Significance

The synthesis of ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate can be achieved through various chemical transformations that enhance its bioactivity.

Synthetic Pathways:

The compound can be synthesized using microwave-assisted methods which yield high purity and efficiency. The incorporation of the thiadiazole ring is crucial for enhancing the biological activity of the resulting compounds .

Mechanism of Action

The mechanism of action of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cellular processes by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate

- Structure: Combines a 5-amino-1,3,4-thiadiazole ring with a piperidine-3-carboxylate ester.

- Synthesis : Achieved in 74.5% yield via nucleophilic substitution, highlighting efficient coupling between the thiadiazole and piperidine components .

Compound 2: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic Acid

- Structure : Replaces the ethyl ester with a carboxylic acid group.

- Comparison :

Compound 3: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (3b)

- Structure: Features a thioether linkage connecting the thiadiazole to an o-tolyl acetophenone group.

- Synthesis : Lower yield (61% ) compared to Compound 1, possibly due to steric hindrance from the aromatic substituent .

- Key Differences: The absence of a piperidine ring reduces conformational flexibility. The thioether and acetophenone groups may alter target binding kinetics.

Compound 4: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (3c)

- Structure : Similar to 3b but with a para-tolyl group.

- Synthesis : Yield (54% ) further reduced compared to 3b, suggesting para-substitution introduces synthetic challenges .

- Physicochemical Properties : Higher melting point (166–168°C vs. 147–149°C for 3b), indicating stronger crystal lattice interactions .

Commercial and Research Utility

- Availability : Compound 1 is widely available from suppliers (e.g., MolCore, Parchem) at ≥97% purity, priced at ~€183/5g . In contrast, analogs like Compound 2 and 3b/3c are less accessible, often requiring custom synthesis .

- Applications : The piperidine-ester scaffold in Compound 1 is prioritized in drug discovery for its balance of solubility and bioactivity, whereas thioether-linked analogs (3b/3c) are less studied in therapeutic contexts .

Biological Activity

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate has the following chemical structure:

- Molecular Formula : C₁₀H₁₆N₄O₂S

- Molecular Weight : 256.325 g/mol

- CAS Number : 2109229-22-1

- Storage Conditions : Ambient temperature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate. For instance, compounds featuring the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies : Research indicates that derivatives of 1,3,4-thiadiazole exhibit selective cytotoxicity toward cancer cells. For example, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells and induced apoptosis by increasing the Bax/Bcl-2 ratio and caspase 9 levels .

The proposed mechanisms through which these compounds exert their biological effects include:

- Cell Cycle Arrest : Compounds like ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in cancer cells .

- Apoptosis Induction : The compounds promote apoptotic pathways in cancer cells via modulation of pro-apoptotic and anti-apoptotic proteins .

Comparative Biological Activity

A comparative analysis of various thiadiazole derivatives reveals that structural modifications can significantly influence biological activity.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine | MCF-7 | TBD | Induces apoptosis |

| Compound 4e (related derivative) | MCF-7 | 5.36 | Cell cycle arrest |

| Compound 4i (related derivative) | HepG2 | 2.32 | Apoptosis induction |

Study on Antihypertensive Activity

In a study evaluating various derivatives for antihypertensive effects, compounds similar to ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine were tested alongside established drugs like captopril. The results indicated promising diuretic and antihypertensive activities .

In Vivo Studies

In vivo studies using animal models have demonstrated that certain derivatives can effectively target tumor cells, suggesting potential for therapeutic applications in oncology . For example, one study showed that a related compound effectively localized to sarcoma cells in tumor-bearing mice .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate, and how can parameters be adjusted to improve yield?

- Methodology : The compound is synthesized via nucleophilic substitution using 2-amino-5-bromo-1,3,4-thiadiazole and ethyl nipecotate (piperidine-3-carboxylate) in dimethylformamide (DMF) at 80°C for 1 hour, with DIPEA as a base. Key parameters for optimization include:

- Molar ratios : A 1:1.1 molar ratio of bromothiadiazole to ethyl nipecotate ensures excess nucleophile.

- Purification : Silica gel chromatography (DCM/MeOH 98:2 to 97:3) achieves 74.5% yield .

- Table 1 : Synthesis Optimization Parameters

| Reagent | Amount (mmol) | Role |

|---|---|---|

| 2-Amino-5-bromo-thiadiazole | 1.67 | Electrophile |

| Ethyl nipecotate | 1.83 | Nucleophile |

| DIPEA | 8.35 | Base |

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm the piperidine-thiadiazole linkage (e.g., NH2 protons at δ 5.08 ppm in CDCl3) .

- Mass Spectrometry (ESI+) : Observed [M+H]+ at m/z 257 confirms molecular weight .

- HPLC : Gradient elution (retention time = 8.36 min) monitors purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate NLRP3 inhibitory activity, based on structural analogs?

- Methodology :

- In vitro assays : Measure IL-1β release in LPS-primed THP-1 macrophages using ATP or nigericin as NLRP3 activators. Compare IC50 values with known inhibitors (e.g., MCC950) .

- In vivo models : Utilize diet-induced metaflammation mice to assess cardiac function (echocardiography) and metabolic parameters (glucose tolerance tests) .

- Table 2 : Key Assay Parameters

| Assay Type | Model System | Endpoint Measurement |

|---|---|---|

| IL-1β ELISA | THP-1 macrophages | IC50 (nM) |

| Cardiac function | C57BL/6 mice | Ejection fraction (%) |

Q. What approaches are recommended for structure-activity relationship (SAR) studies on thiadiazole derivatives?

- Methodology :

- Analog synthesis : Modify the piperidine (e.g., substituents at C3) or thiadiazole (e.g., 5-amino vs. 5-mercapto groups) .

- Biological testing : Screen analogs for cytotoxicity (MTT assay) and target engagement (e.g., NLRP3 binding via SPR) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with NLRP3’s NACHT domain .

Q. How can metabolic stability and pharmacokinetic properties be assessed in preclinical models?

- Methodology :

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life (t1/2) via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .

- In vivo PK : Administer intravenously/orally to rodents and calculate AUC, Cmax, and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields or spectral data across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.